

What to do when observing unexpected phenotypic changes with 4-Oxofenretinide

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Compound of Interest

Compound Name: 4-Oxofenretinide

Cat. No.: B1664621

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4-Oxofenretinide Technical Support Center

This guide is intended for researchers, scientists, and drug development professionals who are using **4-Oxofenretinide** and have encountered unexpected phenotypic changes in their experiments. This resource provides detailed troubleshooting steps, answers to frequently asked questions, and standardized protocols to help identify the source of the discrepancy and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for **4-Oxofenretinide**?

A1: **4-Oxofenretinide**, a metabolite of Fenretinide (4-HPR), exhibits potent anticancer activity through at least two independent mechanisms.^{[1][2][3]} Firstly, it acts as an antimicrotubule agent, inhibiting tubulin polymerization, which leads to mitotic arrest in the G2-M phase of the cell cycle and the formation of aberrant multipolar spindles.^{[1][2]} Secondly, it induces apoptosis through a signaling cascade that begins with the generation of reactive oxygen species (ROS). This ROS production triggers an endoplasmic reticulum (ER) stress response, activation of Jun N-terminal Kinase (JNK), and leads to caspase-dependent apoptosis, specifically involving caspase-9.

Q2: What are the expected phenotypic outcomes after treating cancer cells with **4-Oxofenretinide**?

A2: Based on its mechanism of action, the expected phenotypes include:

- Inhibition of cell growth and proliferation.
- A marked accumulation of cells in the G2-M phase of the cell cycle.
- Induction of apoptosis, characterized by DNA fragmentation and activation of caspase-3 and caspase-9.
- Increased intracellular levels of ROS and ceramide.

Q3: Is **4-Oxofenretinide** expected to be more potent than its parent compound, Fenretinide (4-HPR)?

A3: Yes. In various cancer cell lines, including ovarian, breast, and neuroblastoma, **4-Oxofenretinide** has been shown to be two to four times more effective at inhibiting cell growth than Fenretinide. It is also effective in cell lines that have developed resistance to Fenretinide.

Q4: Does **4-Oxofenretinide** mediate its effects through nuclear retinoic acid receptors (RARs)?

A4: No, the primary antitumor effects of **4-Oxofenretinide** appear to be independent of the nuclear retinoid receptor pathways. This is a key distinction from many other retinoids. Its activity is not inhibited by RAR antagonists, and it shows a poor ability to bind and transactivate RARs.

Q5: What is the recommended solvent and storage condition for **4-Oxofenretinide**?

A5: **4-Oxofenretinide** is typically dissolved in DMSO for in vitro experiments to create a stock solution. For storage, it is recommended to keep the solid compound at -20°C. Once dissolved, aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's data sheet for specific solubility and storage instructions.

Quantitative Data Summary

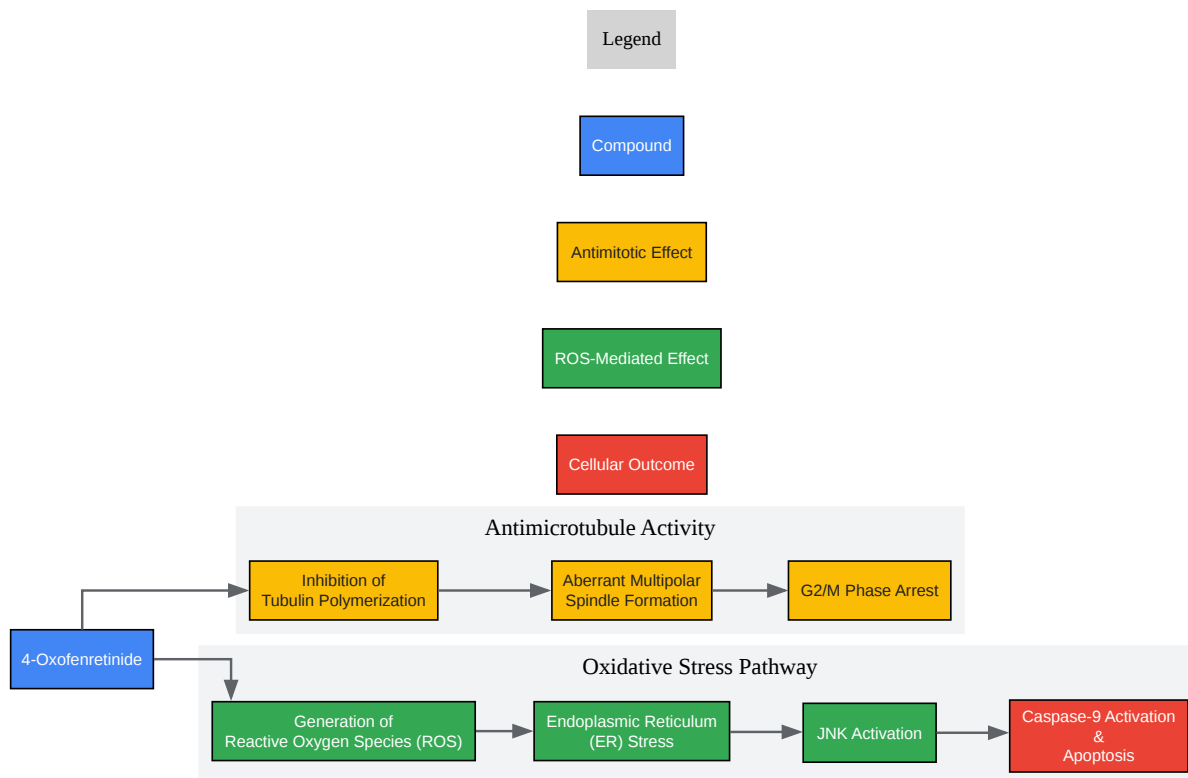
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for **4-Oxofenretinide** compared to its parent compound, Fenretinide, in various human cancer cell lines.

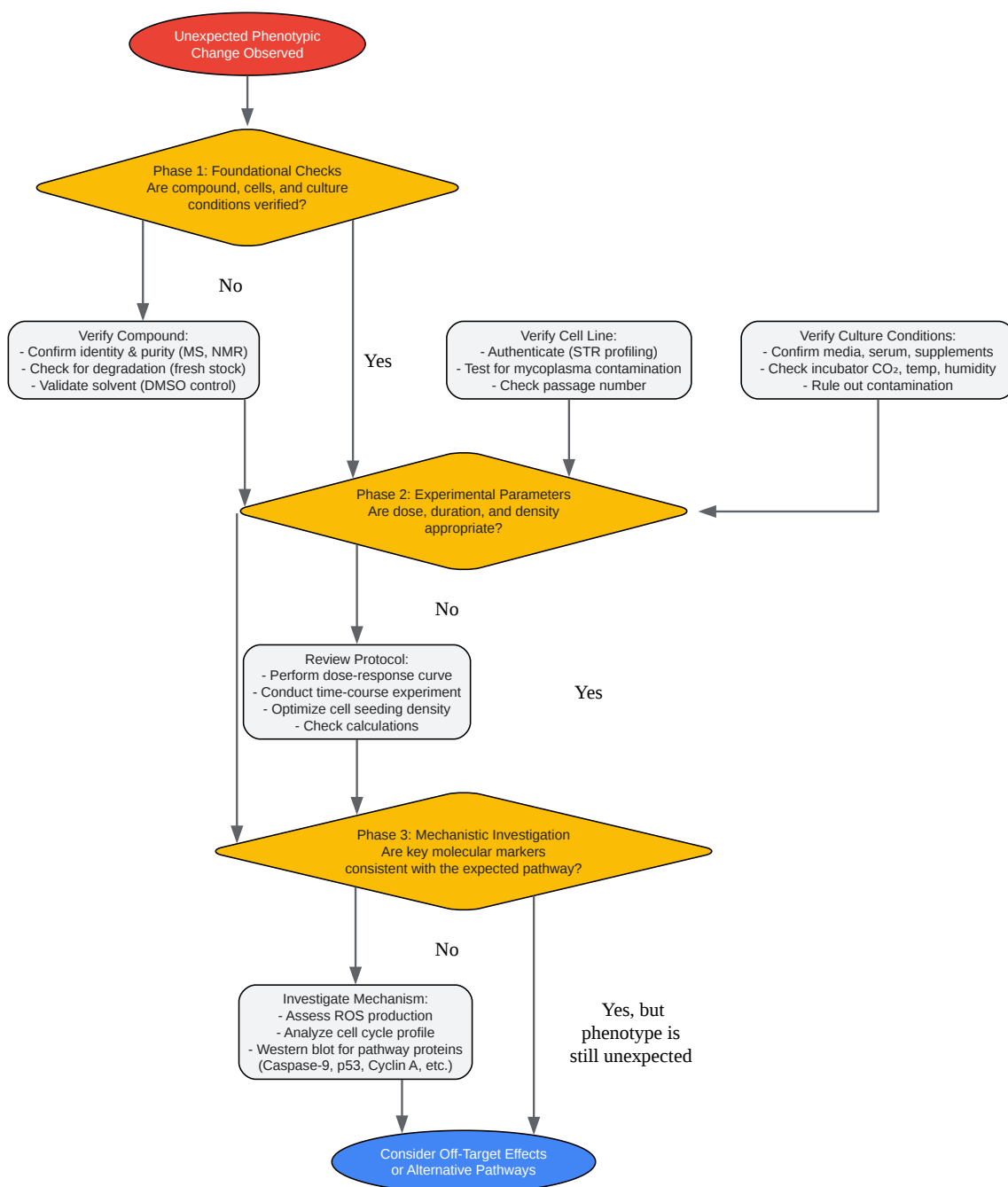
Cell Line	Cancer Type	4-Oxofenretinide IC ₅₀ (μM)	Fenretinide (4-HPR) IC ₅₀ (μM)	Reference
A2780	Ovarian	1.5	3.5	
IGROV-1	Ovarian	1.2	4.5	
SKOV-3	Ovarian	2.5	5.0	
MCF-7	Breast	2.0	4.0	
T47D	Breast	1.8	3.5	
SK-N-BE	Neuroblastoma	1.0	2.5	

Data extracted from Villani MG, et al. Cancer Res. 2006 Mar 15;66(6):3238-47.

Visualizing Key Pathways and Workflows

Signaling Pathways of 4-Oxofenretinide





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References

- 1. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Oxofenretinide|CAS 865536-65-8|Research Grade [benchchem.com]
- 3. 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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